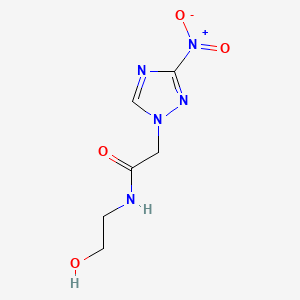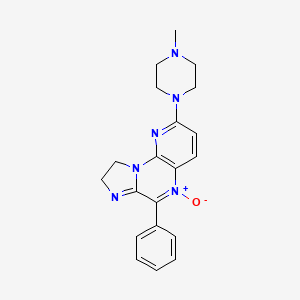
pmx464
Overview
Description
PMX 464 is a thiol-reactive quinol compound known for its inhibitory effects on the thioredoxin-thioredoxin reductase system. This compound has shown significant potential in various scientific research fields, particularly in cancer treatment and inflammation regulation .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit various enzymes and proteins, thereby exerting their biological effects . For instance, some benzothiazole derivatives have been found to inhibit cyclin-dependent kinase 5 .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the wnt pathway , which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The terminal alkyl long chain in some benzothiazole derivatives has been incorporated to improve solubility, miscibility, and film-forming properties .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects .
Action Environment
It’s worth noting that the luminescent properties of some benzothiazole derivatives can be affected by the environment .
Biochemical Analysis
Biochemical Properties
Benzothiazoles have been found to interact with various enzymes, proteins, and other biomolecules . They are known to play an important role in the field of medicinal chemistry, exhibiting a wide range of biological activities .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, indicating their potential to influence cellular processes .
Molecular Mechanism
A study on a similar compound, ARN19702, suggests that it acts as an inhibitor of N-acylethanolamine acid amidase (NAAA), a protein involved in inflammation and pain signaling .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been observed to exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .
Dosage Effects in Animal Models
A similar compound, ARN19702, has been reported to attenuate pain responses in a dose-dependent manner in mice .
Metabolic Pathways
Benzothiazoles are synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .
Transport and Distribution
Benzothiazole derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Benzothiazole derivatives are known to exhibit different emission regions due to the existence of an ESIPT process, suggesting potential subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
PMX 464 can be synthesized through a series of chemical reactions involving the formation of a quinol structure. The synthetic pathway typically involves the reaction of a benzothiazole derivative with a cyclohexadienone compound under specific conditions .
Industrial Production Methods
While detailed industrial production methods for PMX 464 are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring the purity and yield of the compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
PMX 464 undergoes various chemical reactions, including:
Oxidation: PMX 464 can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: PMX 464 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted quinols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
PMX 464 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and thiol-reactive mechanisms.
Biology: Investigated for its effects on cellular redox states and its role in modulating intracellular signaling pathways.
Medicine: Explored for its potential in cancer treatment due to its inhibitory effects on the thioredoxin-thioredoxin reductase system, which is crucial for cancer cell survival and proliferation
Industry: Potential applications in developing new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
IV-2: A quinol compound with cytotoxic effects on cancer cells, though less specific compared to PMX 464.
Uniqueness of PMX 464
PMX 464 stands out due to its potent inhibitory effects on the thioredoxin-thioredoxin reductase system and its ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This makes it a promising candidate for cancer treatment and inflammation regulation .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYKXWYDVVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485842-97-5 | |
| Record name | AW-464 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AW-464 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





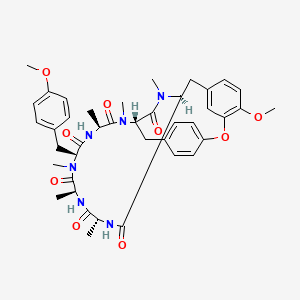


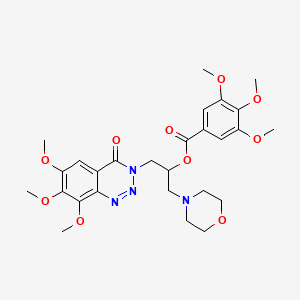
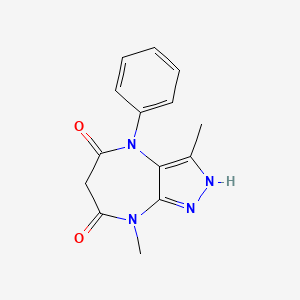


![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
